1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea
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Overview
Description
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido substituent and a thiourea moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea typically involves the reaction of 3-methylthiourea with a thietane derivative. One common method includes the oxidation of a thietane precursor to introduce the dioxido groups, followed by the reaction with 3-methylthiourea under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxido groups back to their corresponding sulfides.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thioureas .
Scientific Research Applications
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea exerts its effects involves interactions with specific molecular targets. The dioxido groups and thiourea moiety can interact with enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
- 1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea is unique due to its specific combination of a thietane ring with dioxido substituents and a thiourea moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C5H10N2O2S2 |
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Molecular Weight |
194.3 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C5H10N2O2S2/c1-6-5(10)7-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H2,6,7,10) |
InChI Key |
HYJVQAKWIRJBIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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